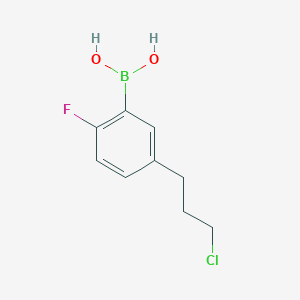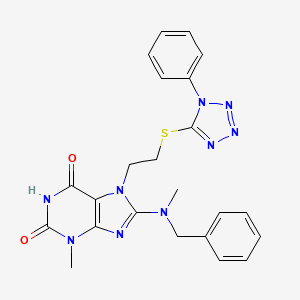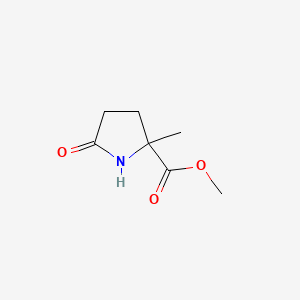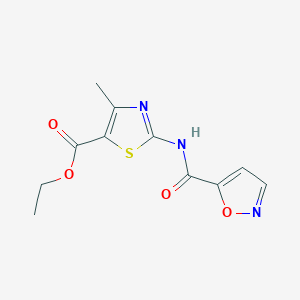
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide” is a complex organic compound. It contains a cinnamamide moiety, which is a common structure in many bioactive compounds . Cinnamamide derivatives are known to exhibit a variety of biological activities, including antimicrobial, anticancer, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR and IR spectroscopy, as well as mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the amide group could undergo hydrolysis, and the double bond in the cinnamamide moiety could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .科学的研究の応用
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Derivatives of similar structures have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. This suggests that the compound could be effective in treating infections caused by various pathogens .
Anticancer Activity
Research indicates that derivatives of this compound may possess antiproliferative properties, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). This opens up possibilities for the compound to be used in cancer treatment, especially in drug-resistant cases .
Antioxidant Properties
Cinnamic acid derivatives, which share a similar structure with this compound, have been reported to exhibit antioxidant activities. This implies that the compound could be beneficial in combating oxidative stress-related diseases .
COX-2 Inhibition
The compound’s framework is conducive to the design of selective COX-2 inhibitors, which are important in the treatment of inflammation and pain with fewer side effects compared to non-selective COX inhibitors. This could lead to the development of new anti-inflammatory drugs .
Molecular Docking Studies
Molecular docking studies of similar compounds have demonstrated good binding scores within the binding pockets of selected proteins. This suggests that the compound could be a valuable lead in rational drug design, potentially leading to the development of more effective pharmaceuticals .
Pharmacophore Development
The compound contains pharmacophore groups that are essential for biological activity. This characteristic makes it a good candidate for the development of new pharmacophores, which are crucial in the discovery of new drugs .
Biofilm Formation Inhibition
Studies on related compounds have shown activity against biofilm formation by clinical strains of Staphylococcus, which is significant since biofilms are resistant to conventional treatments and are a major concern in healthcare settings .
Hemolysis and Cytotoxicity Assays
The compound’s derivatives have been evaluated for their cytotoxic effects on cancer cell lines and hemolysis on blood cells. This is important for assessing the safety profile of potential new drugs derived from this compound .
将来の方向性
作用機序
Target of Action
Similar synthetic cinnamides and cinnamates have been studied for their antimicrobial activity .
Mode of Action
It’s known that cinnamides and cinnamates, which share a cinnamoyl nucleus with our compound, have shown antimicrobial activity . Some of these compounds have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
Similar compounds have been found to interfere with the integrity of the fungal plasmatic membrane and cell wall, potentially affecting multiple downstream biochemical pathways .
Pharmacokinetics
The rate of effect onset is determined by the rate of distribution of the drug from other compartments into the effect site .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .
特性
IUPAC Name |
(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-10,13,18H,11-12,14H2,(H,21,23)(H,22,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFWFKMZDOPORX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)


![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)


![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)
![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)